
1-(1-Bromoethyl)-2-methoxybenzene
Vue d'ensemble
Description
“1-(1-Bromoethyl)benzene” is a chemical compound with the molecular formula C8H9Br . It has been used in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis Analysis
While specific synthesis methods for “1-(1-Bromoethyl)-2-methoxybenzene” were not found, “1-(1-Bromoethyl)benzene” has been employed in various chemical reactions . For instance, it has been used in controlled radical polymerization of styrene .
Molecular Structure Analysis
The molecular structure of “1-(1-Bromoethyl)benzene” consists of a benzene ring with a bromoethyl group attached .
Chemical Reactions Analysis
“1-(1-Bromoethyl)benzene” has been used in various chemical reactions, including controlled radical polymerization of styrene, asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Physical And Chemical Properties Analysis
“1-(1-Bromoethyl)benzene” is a clear yellow to brownish liquid . It has a molecular weight of 185.06 g/mol . It is soluble in alcohol, ether, and benzene . Its boiling point is 94 °C/16 mmHg (lit.) and its density is 1.356 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Synthesis of Complex Compounds
- 1-(1-Bromoethyl)-2-methoxybenzene plays a significant role in the synthesis of complex organic compounds. For instance, it has been utilized in the preparation of sterically protected diphosphene and fluorenylidenephosphine, which include low-coordinate phosphorus atom(s). The electronic perturbation of the p-methoxy group in these compounds was evidenced through UV–vis spectra and ^31P NMR chemical shifts, indicating its impact on the electronic properties of the synthesized compounds (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Application in Liquid Crystal Synthesis
- This compound has been used in reactions with Grignard reagents to produce unsaturated β‐C‐aryl glycosides, which are valuable as chiral precursor compounds in the synthesis of chiral liquid crystals. The nature of the phenyl substituent significantly influences the mesogenic properties of these compounds (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
Use in Fragrance Synthesis
- In the fragrance industry, 1-(1-Bromoethyl)-2-methoxybenzene has been used for the arylation of β-methallyl alcohol. This reaction produces 2-methyl-3-aryl-propanals, which are valuable floral fragrances. The process demonstrates high chemoselectivity, making it practically feasible for large-scale fragrance synthesis (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Environmental Studies
- 1-(1-Bromoethyl)-2-methoxybenzene has also been identified in environmental studies. For example, it was found in the marine troposphere of the Atlantic Ocean. The study indicated that such organohalogens might have both biogenic and anthropogenic origins, contributing to understanding environmental pollutants and their sources (Führer & Ballschmiter, 1998).
Structural and Crystallographic Studies
- This compound has been used in structural and crystallographic studies, for example, to understand the molecular conformation of related compounds through intramolecular hydrogen bonding and crystal packing, as seen in the study of 2-(1-Adamantyl)-4-bromoanisole (Cheng, 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1-bromoethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUBCPWOISVAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620868 | |
| Record name | 1-(1-Bromoethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-2-methoxybenzene | |
CAS RN |
223375-01-7 | |
| Record name | 1-(1-Bromoethyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B1629638.png)
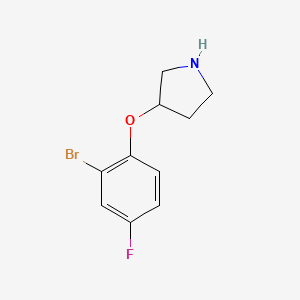
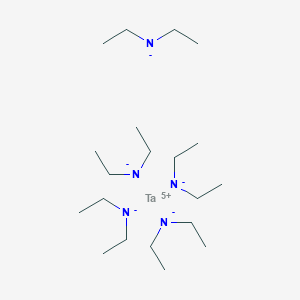
![[(Propan-2-yl)oxy]cyclododecane](/img/structure/B1629641.png)

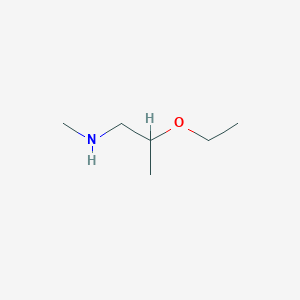
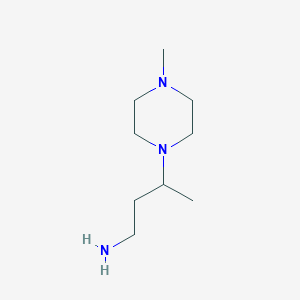

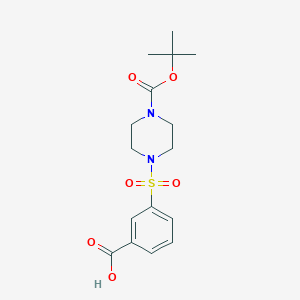
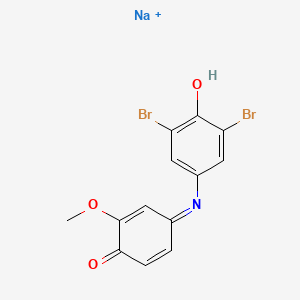
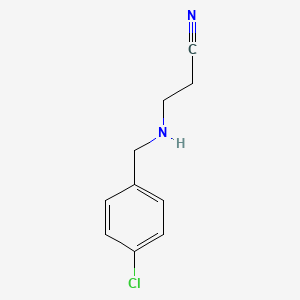
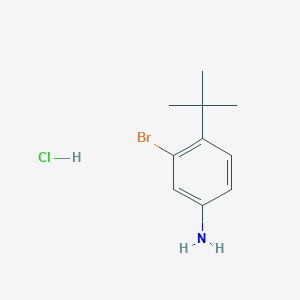
![3-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride](/img/structure/B1629654.png)
